molecular formula C18H20Cl2N4O B2471976 clozapine-N-oxide hydrochloride CAS No. 2375662-42-1

clozapine-N-oxide hydrochloride

Cat. No.: B2471976
CAS No.: 2375662-42-1
M. Wt: 379.29
InChI Key: IUZGHVYKAJMBGO-UHFFFAOYSA-N
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Description

Clozapine-N-oxide hydrochloride is a synthetic compound primarily used in biomedical research. It is known for its role as a ligand to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Initially believed to be biologically inert, it has been shown to reverse metabolize in peripheral tissues to form clozapine .

Mechanism of Action

Target of Action

Clozapine-N-oxide (CNO) is a synthetic drug used mainly in biomedical research as a ligand to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) derived from human muscarinic acetylcholine receptors . It binds and activates hM3Dq and hM4D DREADDs in vitro and in vivo .

Mode of Action

CNO was initially believed to be biologically inert . Clozapine can bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain .

Biochemical Pathways

The biochemical pathways affected by CNO are those associated with the DREADD receptors it activates. These receptors are engineered G protein-coupled receptors (GPCRs) that can mobilize intracellular calcium . The activation of these receptors can lead to various downstream effects depending on the specific type of DREADD receptor and the cell type in which it is expressed.

Pharmacokinetics

CNO-HCl results in 6- to 7-fold higher plasma concentrations of CNO compared to CNO-DMSO, and relatively less clozapine (3%-5% clozapine/CNO in the CNO-DMSO group and 0.5%-1.5% clozapine/CNO in the CNO-HCl group) . Both groups had large between-subjects variability, pointing to the necessity of performing individual CNO pharmacokinetic studies prior to further experimentation .

Result of Action

The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice . This implies that the effects of CNO are largely due to its conversion to clozapine, which can have various effects depending on the specific receptors it interacts with.

Action Environment

The action of CNO can be influenced by various environmental factors. Additionally, the conversion of CNO to clozapine can be influenced by factors such as the presence of specific enzymes in the body . Therefore, the action, efficacy, and stability of CNO can vary depending on the specific conditions in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

Clozapine-N-oxide hydrochloride can be synthesized by reacting clozapine with an oxidizing agent. One common method involves dissolving clozapine in methanol and then adding hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under nitrogen to prevent oxidation by atmospheric oxygen .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Clozapine-N-oxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include clozapine and its various metabolites. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure purity and identify any impurities .

Scientific Research Applications

Clozapine-N-oxide hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the DREADD system, where it serves as a ligand to selectively activate engineered receptors. This allows researchers to study the function of specific neuronal populations and their role in various behaviors and physiological processes .

In addition to its use in neuroscience, this compound is also used in pharmacological studies to investigate the effects of clozapine and its metabolites. It helps in understanding the pharmacokinetics and pharmacodynamics of clozapine, providing insights into its therapeutic and side effects .

Comparison with Similar Compounds

Clozapine-N-oxide hydrochloride is often compared with other DREADD agonists like compound 21 and deschloroclozapine. These compounds share similar functions but differ in their pharmacokinetic properties and receptor affinities .

These differences make this compound unique in its application, offering a balance between efficacy and safety in chemogenetic studies.

Properties

IUPAC Name

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O.ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;/h2-7,12,20H,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZGHVYKAJMBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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